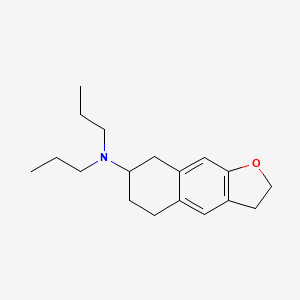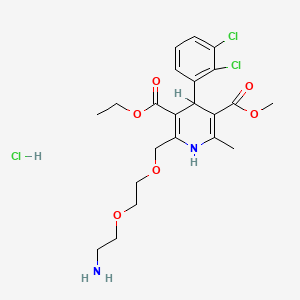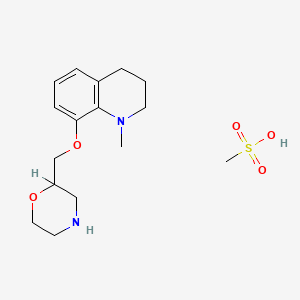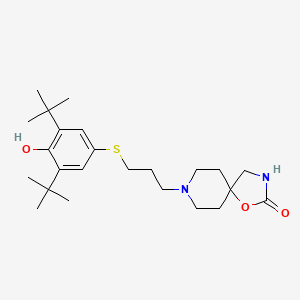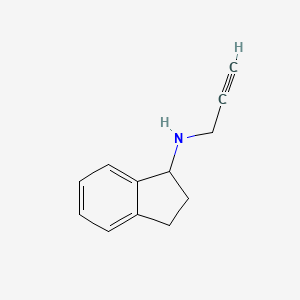
N-(2-丙炔基)-2,3-二氢茚满-1-胺
概述
描述
科学研究应用
N-(2-Propynyl)-2,3-dihydroinden-1-amine has a wide range of applications in scientific research:
作用机制
Target of Action
Racemic rasagiline, also known as N-(2-Propynyl)-2,3-dihydroinden-1-amine, primarily targets monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . It binds to MAO, inhibiting its activity, which leads to an increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This results in improved regulation of mood and cognition, and it also provides symptomatic relief in conditions like Parkinson’s disease .
Biochemical Pathways
The inhibition of MAO by rasagiline impacts several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters, leading to increased concentrations of these neurotransmitters in the brain . This can help to alleviate symptoms in diseases characterized by low levels of these neurotransmitters, such as Parkinson’s disease .
Pharmacokinetics
Rasagiline has a bioavailability of 36% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of rasagiline is approximately 3 hours . It is excreted through both the kidneys and feces .
Result of Action
The primary result of rasagiline’s action is the increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This can lead to improvements in mood, cognition, and motor control, particularly in individuals with Parkinson’s disease .
Action Environment
The action of rasagiline can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 can impact the metabolism and efficacy of rasagiline . Additionally, the drug’s action can be affected by the patient’s liver function, as rasagiline is metabolized in the liver .
生化分析
Biochemical Properties
N-(2-Propynyl)-2,3-dihydroinden-1-amine interacts with various enzymes and proteins. As a MAO-B inhibitor, it plays a role in biochemical reactions by inhibiting the activity of the enzyme MAO-B . This enzyme is involved in the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . The inhibition of MAO-B by N-(2-Propynyl)-2,3-dihydroinden-1-amine can lead to an increase in the levels of these neurotransmitters, which can have various effects on cellular function .
Cellular Effects
The effects of N-(2-Propynyl)-2,3-dihydroinden-1-amine on cells are largely related to its impact on neurotransmitter levels. By inhibiting MAO-B, it can increase the levels of certain neurotransmitters in the brain, which can influence various cellular processes . For example, it has been shown to have neuroprotective effects against dopaminergic toxins .
Molecular Mechanism
The molecular mechanism of action of N-(2-Propynyl)-2,3-dihydroinden-1-amine involves its binding to the enzyme MAO-B, leading to the inhibition of this enzyme . This can result in increased levels of certain neurotransmitters, as the breakdown of these neurotransmitters is reduced . The compound also appears to have antioxidant activity, which may contribute to its neuroprotective effects .
Metabolic Pathways
N-(2-Propynyl)-2,3-dihydroinden-1-amine is involved in the metabolic pathway related to the breakdown of catecholamines and serotonin, due to its inhibition of the enzyme MAO-B
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Propynyl)-2,3-dihydroinden-1-amine can be synthesized through several methods. One common approach involves the reaction of indanone with propargylamine under specific conditions . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of N-(2-Propynyl)-2,3-dihydroinden-1-amine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions: N-(2-Propynyl)-2,3-dihydroinden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted indanamine derivatives.
相似化合物的比较
N-(2-Propynyl)-2,3-dihydroinden-1-amine can be compared with other similar compounds, such as:
1-Aminoindan: A positional isomer with similar pharmacological properties.
Rasagiline: A derivative used as an MAO-B inhibitor in the treatment of Parkinson’s disease.
2-Aminoindane: Another isomer with distinct chemical and pharmacological properties.
Uniqueness: N-(2-Propynyl)-2,3-dihydroinden-1-amine is unique due to its specific structure and its ability to selectively inhibit MAO-B, making it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861335 | |
| Record name | Racemic rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-50-9 | |
| Record name | Racemic rasagiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic rasagiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rasagiline, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)
![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)
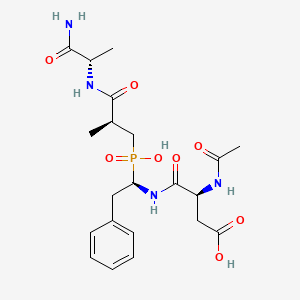
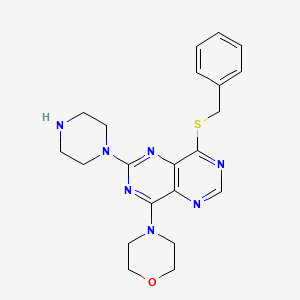
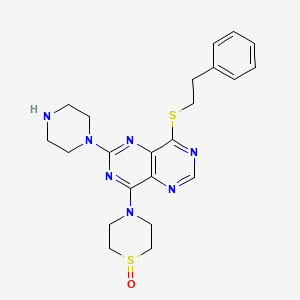
![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)
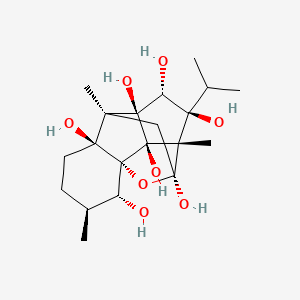
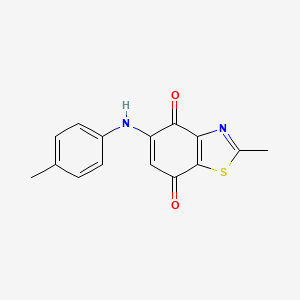
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)
